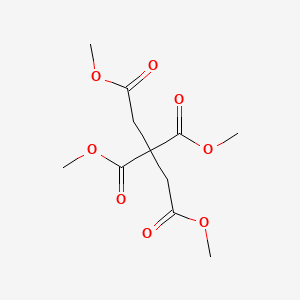Tetramethyl propane-1,2,2,3-tetracarboxylate
CAS No.: 53046-85-8
Cat. No.: VC18445137
Molecular Formula: C11H16O8
Molecular Weight: 276.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53046-85-8 |
|---|---|
| Molecular Formula | C11H16O8 |
| Molecular Weight | 276.24 g/mol |
| IUPAC Name | tetramethyl propane-1,2,2,3-tetracarboxylate |
| Standard InChI | InChI=1S/C11H16O8/c1-16-7(12)5-11(9(14)18-3,10(15)19-4)6-8(13)17-2/h5-6H2,1-4H3 |
| Standard InChI Key | RFHYWFVQMMSWHX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(CC(=O)OC)(C(=O)OC)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of tetramethyl propane-1,2,2,3-tetracarboxylate is C₁₁H₁₆O₈, with a molecular weight of 276.24 g/mol. Its IUPAC name reflects the substitution pattern: methyl ester groups occupy the 1, 2, 2, and 3 positions of the propane backbone. The compound’s Canonical SMILES representation is COC(=O)CC(CC(=O)OC)(C(=O)OC)C(=O)OC, and its InChI Key is RFHYWFVQMMSWHX-UHFFFAOYSA-N .
Key Structural Features:
-
Ester Group Arrangement: The asymmetric placement of methyl esters creates distinct electronic and steric environments, influencing reactivity in cyclization and substitution reactions.
-
Stereoelectronic Effects: The proximity of ester groups at positions 2 and 3 facilitates intramolecular interactions, which are critical in electrochemical transformations .
Synthetic Methodologies
Zwitterionic Intermediate Trapping
A notable synthesis route involves the trapping of zwitterionic intermediates generated from trialkyl phosphites and dialkyl acetylenedicarboxylates. These intermediates react with dialkyl chloromalonates to yield tetra-alkyl 1-chloro-3-(dialkylphosphono)propane-1,1,2,3-tetracarboxylates . While this method primarily produces phosphono-containing analogs, it highlights the adaptability of tetracarboxylate synthesis through nucleophilic trapping strategies.
Reaction Conditions:
-
Reagents: Triethyl phosphite, dimethyl acetylenedicarboxylate, and diethyl chloromalonate.
-
Temperature: Room temperature to 50°C.
Electrochemical Cyclization
Although direct data on the 1,2,2,3-tetramethyl variant is limited, analogous compounds undergo electrochemical cyclization to form oxygen-containing heterocycles. For example, electrolysis of α,α,ω,ω-alkane-tetracarboxylates in methanol with sodium acetate as an electrolyte yields tetrahydrofuran derivatives .
Optimization Parameters:
-
Electrolyte: Sodium acetate (0.2–0.4 M).
-
Current Density: 5–20 mA/cm².
-
Product: Trimethyl tetrahydrofurantricarboxylate (67% yield) .
Comparative Analysis with Structural Isomers
Tetramethyl Propane-1,1,3,3-Tetracarboxylate
This isomer (CAS 28781-92-2) features ester groups at positions 1,1,3,3, resulting in a symmetrical structure. Key differences include:
| Property | 1,2,2,3-Isomer | 1,1,3,3-Isomer |
|---|---|---|
| Density | 1.228 g/cm³ | 1.228 g/cm³ |
| Boiling Point | 294.9°C | 294.9°C |
| Electrochemical Reactivity | Higher regioselectivity | Lower cyclization efficiency |
The symmetrical isomer exhibits reduced steric hindrance but lower reactivity in cyclization due to electronic uniformity .
Tetramethyl Cyclopropane-1,1,2,2-Tetracarboxylate
This cyclopropane derivative (CAS 7460-75-5) demonstrates enhanced strain-induced reactivity. Its synthesis via electrochemical hydroxymethylation of dimethyl malonate underscores the role of ring strain in facilitating conjugate additions .
Applications in Organic Synthesis
Heterocycle Formation
The compound’s ester groups participate in cyclization reactions to form tetrahydrofuran and lactone derivatives. For instance, electrolysis in methanol with sodium acetate yields trimethyl tetrahydrofurantricarboxylate, a precursor to bioactive molecules .
Chromatographic Analysis
Reverse-phase HPLC with acetonitrile/water mobile phases enables precise separation of tetracarboxylates. The use of Newcrom R1 columns (3 µm particle size) ensures high resolution, critical for pharmacokinetic studies .
Challenges and Future Directions
Stereochemical Control
Achieving stereoselectivity in cyclopropane derivatives remains challenging. Advanced mediators like LiCl or NaOAc may improve enantiomeric excess by stabilizing transition states .
Integration into Metal-Organic Frameworks (MOFs)
The tetracarboxylate’s flexibility allows coordination to Zr₆/Y₆ clusters, forming MOFs with applications in gas separation. Computational modeling (e.g., DFT) is essential for optimizing pore stability and selectivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume